Fumonisin A2
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Overview
Description
Fumonisin A2 is a type of mycotoxin produced by fungi of the Fusarium genus. It is part of the fumonisin A-series, which also includes fumonisin A1 and fumonisin A3. These compounds are acetylated derivatives of the fumonisin B-series, specifically fumonisin B2. Fumonisins are commonly found in corn and corn-based products and pose significant health risks due to their toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumonisin A2 is synthesized through the acetylation of fumonisin B2. The process involves high-resolution liquid chromatography coupled with Orbitrap mass spectrometry (LC-Orbitrap MS) to identify and quantify the compound . The acetylation reaction typically requires an acetylating agent and a catalyst under controlled conditions to ensure the selective acetylation of the hydroxyl groups on fumonisin B2.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under specific conditions that promote the production of fumonisin B2. The fumonisin B2 is then extracted and purified using techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and multifunctional cartridges. The purified fumonisin B2 is subsequently acetylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Fumonisin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Fumonisin A2 has several scientific research applications across various fields:
Chemistry:
- Used as a standard for analytical methods to detect and quantify mycotoxins in food and feed products .
Biology:
Medicine:
- Investigated for its toxicological effects on human and animal health, including its potential to cause cancer and other diseases .
Industry:
Mechanism of Action
Fumonisin A2 exerts its toxic effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the production of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine. The disruption of sphingolipid metabolism results in various toxic effects, including apoptosis, oxidative stress, and disruption of cell signaling pathways .
Comparison with Similar Compounds
Fumonisin B1: The most common fumonisin, known for its high toxicity and prevalence in contaminated maize.
Fumonisin B2: The precursor to fumonisin A2, also toxic and commonly found in corn.
Fumonisin B3: Another member of the fumonisin B-series, structurally similar to fumonisin B1 and B2.
This compound’s unique acetylation makes it a valuable compound for studying the effects of structural modifications on mycotoxin activity and toxicity.
Properties
CAS No. |
117415-47-1 |
---|---|
Molecular Formula |
C36H61NO15 |
Molecular Weight |
747.9 g/mol |
IUPAC Name |
2-[2-[19-acetamido-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50) |
InChI Key |
GQCJWFPDXATUKS-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Key on ui other cas no. |
117415-47-1 |
Synonyms |
fumonisin A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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